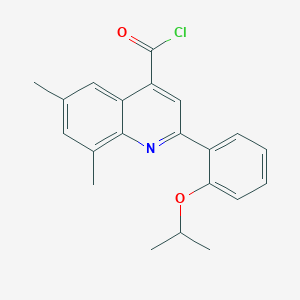

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The structural characterization of this compound reveals a complex heterocyclic architecture that combines multiple functional elements within a single molecular framework. According to Chemical Abstracts Service data, the compound possesses the molecular formula C21H20ClNO2 with a molecular weight of 353.84 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 6,8-dimethyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride, which precisely describes the substitution pattern and functional group arrangement. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as Cc1cc(c2c(c1)c(cc(n2)c3ccccc3OC(C)C)C(=O)Cl)C, providing a linear description of the molecular connectivity.

The International Chemical Identifier for this compound is InChI=1S/C21H20ClNO2/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(22)24)16-10-13(3)9-14(4)20(16)23-18/h5-12H,1-4H3, which encodes the complete structural information including stereochemistry and connectivity. The quinoline core structure serves as the central scaffold, with the nitrogen atom positioned at the 1-position according to standard quinoline numbering conventions. The carbonyl chloride functional group at the 4-position represents a highly reactive electrophilic center, while the isopropoxyphenyl substituent at the 2-position introduces both steric bulk and electronic effects that influence the compound's chemical behavior. The methyl substituents at positions 6 and 8 of the quinoline ring system provide additional steric hindrance and electron-donating effects that modulate the overall reactivity profile of the molecule.

Historical Development of Quinoline-Based Carbonyl Chlorides

The historical development of quinoline-based carbonyl chlorides represents a significant evolution in heterocyclic chemistry, tracing its origins to the initial discovery and isolation of quinoline itself. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who originally called the compound leukol, meaning "white oil" in Greek. This foundational discovery established quinoline as a readily available heterocyclic building block, setting the stage for subsequent derivatization efforts. The development of carbonyl chloride derivatives followed the broader advancement of acyl chloride chemistry, which gained prominence as synthetic chemists recognized the unique reactivity and utility of these functional groups in organic transformations.

The preparation of carbonyl chlorides from carboxylic acids using phosgene became a well-established synthetic methodology, with significant refinements occurring throughout the twentieth century. Patent literature from the 1990s describes improved processes for preparing carbonyl chlorides using catalytic adducts of phosgene and nitrogen,nitrogen-disubstituted formamides, which allowed for more controlled and efficient conversions. These methodological advances enabled the synthesis of increasingly complex carbonyl chloride derivatives, including those based on substituted quinoline scaffolds. The development of this compound specifically reflects the convergence of several synthetic strategies: the reliable preparation of substituted quinoline intermediates, the selective functionalization of specific positions on the quinoline ring, and the efficient conversion of carboxylic acid precursors to their corresponding carbonyl chlorides.

The synthetic approaches to quinoline derivatives have been extensively developed over decades, with numerous named reactions providing reliable access to substituted quinolines. The Skraup synthesis, utilizing ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, represents one of the classical methods for quinoline construction. Additional synthetic methodologies include the Combes quinoline synthesis using anilines and beta-diketones, the Conrad-Limpach synthesis employing anilines and beta-ketoesters, and the Doebner reaction utilizing anilines with aldehydes and pyruvic acid to form quinoline-4-carboxylic acids. These diverse synthetic pathways have provided chemists with multiple routes to access quinoline derivatives with specific substitution patterns, enabling the preparation of sophisticated targets like this compound through strategic selection of appropriate synthetic sequences.

Positional Isomerism in Substituted Quinoline Derivatives

Positional isomerism in substituted quinoline derivatives represents a fundamental aspect of structure-activity relationships and synthetic design in quinoline chemistry. The quinoline scaffold provides multiple positions for substitution, each offering distinct electronic and steric environments that significantly influence the chemical and biological properties of the resulting derivatives. The compound this compound exemplifies the importance of precise positional control, as evidenced by the existence of several closely related isomers with different substitution patterns documented in the chemical literature.

Examination of related compounds reveals the significance of positional variations in quinoline derivatives. For instance, the isomeric compound 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, which differs only in the position of the isopropoxy group on the phenyl ring (3-position versus 2-position), has been separately characterized and assigned the Chemical Abstracts Service number 1160262-96-3. This positional difference, while seemingly minor, can lead to substantial changes in physical properties, reactivity, and potential biological activity due to altered steric interactions and electronic effects. Similarly, the 4-isopropoxyphenyl analog, bearing Chemical Abstracts Service number 1160262-92-9, represents another positional isomer that demonstrates the systematic exploration of substitution patterns in this chemical series.

The influence of methyl group positioning on the quinoline ring system is equally significant, as demonstrated by comparison with related derivatives bearing different methyl substitution patterns. The compound 2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride illustrates how changes in the phenyl substituent pattern, while maintaining the same quinoline substitution, result in distinct chemical entities with unique properties. These structural variations highlight the sophisticated level of molecular design possible within the quinoline chemical space, where systematic modification of individual substituent positions enables fine-tuning of molecular properties for specific applications.

| Compound | Chemical Abstracts Service Number | Substitution Pattern | Molecular Weight |

|---|---|---|---|

| This compound | 1160263-01-3 | 2-position isopropoxy | 353.84 g/mol |

| 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-96-3 | 3-position isopropoxy | 353.8 g/mol |

| 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-92-9 | 4-position isopropoxy | 353.8 g/mol |

| 2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160254-93-2 | 2,4-dimethyl phenyl | 324 g/mol |

Properties

IUPAC Name |

6,8-dimethyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(22)24)16-10-13(3)9-14(4)20(16)23-18/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICMVYGVBLMISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101153184 | |

| Record name | 6,8-Dimethyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-01-3 | |

| Record name | 6,8-Dimethyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with isopropyl bromide and aluminum chloride as a catalyst.

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group on the quinoline core to a carbonyl chloride group using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding derivatives.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

Amides and Esters: Formed via nucleophilic substitution.

Oxidized and Reduced Quinoline Derivatives: Formed via oxidation and reduction reactions.

Biaryl Compounds: Formed via coupling reactions.

Scientific Research Applications

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Material Science: Used in the development of organic electronic materials and dyes.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Functional Group : The carbonyl chloride group enhances electrophilicity compared to carboxylic acid derivatives (e.g., ), enabling faster reactions with amines or alcohols.

Substituent Size : Isobutoxy () and butylphenyl () groups increase hydrophobicity, which may influence solubility and bioavailability in pharmaceutical applications.

Table 2: Reactivity and Research Findings

Key Observations:

- Steric Effects : The ortho -isopropoxy group in the target compound may hinder access to the carbonyl chloride, reducing reaction rates compared to less hindered analogs .

Commercial Availability and Purity

- Analogous compounds like 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (95% purity) remain available, highlighting the commercial preference for para-substituted derivatives .

Biological Activity

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that related quinoline compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action :

- Case Studies :

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have also been documented.

- Mechanism of Action :

- Research Findings :

Data Table: Biological Activities of Quinoline Derivatives

| Compound | Activity Type | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| This compound | Anticancer | TBD | Apoptosis induction |

| Related Quinoline Derivative A | Anticancer | 5.0 | Sirtuin inhibition |

| Related Quinoline Derivative B | Anti-inflammatory | 10.0 | COX-2 inhibition |

| Related Quinoline Derivative C | Anti-inflammatory | 15.0 | iNOS inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, and what critical parameters influence yield and purity?

- Methodology : The synthesis typically involves two key steps:

Quinoline core formation : Friedländer or Pfitzinger reactions can construct the quinoline scaffold. Substituents (e.g., isopropoxy and methyl groups) are introduced via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., PdCl₂(PPh₃)₂) and aryl boronic acids .

Carboxylic acid to carbonyl chloride conversion : Treating the carboxylic acid precursor (e.g., 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane under reflux. Critical parameters include:

- Moisture control (to prevent hydrolysis).

- Reaction time (3–6 hours for complete conversion).

- Excess chlorinating agent (1.5–2.0 equiv.) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity >95% .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- 1H NMR : Key signals include:

- Quinoline H-3 proton : Downfield shift at δ 8.9–9.2 ppm.

- Isopropoxy group : Doublet for methyl groups (δ 1.2–1.4 ppm) and a septet for the methine proton (δ 4.5–4.7 ppm).

- Carbonyl chloride : Absence of carboxylic acid proton (δ ~12 ppm) confirms conversion .

- FTIR : Strong C=O stretch at ~1770 cm⁻¹ (carbonyl chloride) and absence of O-H stretch (~2500–3500 cm⁻¹) .

- HRMS : Exact mass calculated for C₂₁H₂₁ClNO₃ [M+H]⁺: 370.1207. Deviation <2 ppm confirms molecular identity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during acylation steps involving this carbonyl chloride?

- Side reactions : Hydrolysis to carboxylic acid or undesired amide/ester formation due to residual moisture.

- Optimization strategies :

- Use of molecular sieves or anhydrous solvents (e.g., THF, DMF) to scavenge moisture.

- Slow addition of nucleophiles (e.g., amines) at 0–5°C to control exothermicity.

- Catalytic DMAP (4-dimethylaminopyridine) to accelerate amide/ester formation and reduce reaction time .

- Monitoring : TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) or in-situ FTIR to track carbonyl chloride consumption .

Q. How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Common discrepancies :

- Unassigned peaks in 1H NMR (e.g., rotamers due to restricted rotation in amide derivatives).

- HRMS adducts (e.g., sodium or potassium ions).

- Resolution methods :

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton and carbon signals (e.g., distinguishing quinoline substituents) .

- X-ray crystallography : Resolves structural ambiguities for crystalline derivatives (e.g., confirming regiochemistry of substituents) .

- Repetition under inert atmosphere : Eliminates oxidative byproducts .

Stability and Handling

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage :

- Airtight containers under nitrogen or argon at –20°C.

- Desiccants (e.g., silica gel) to prevent moisture ingress .

- Handling :

- Use dry, glass syringes for aliquoting.

- Conduct reactions in flame-dried glassware under inert gas.

- Decomposition signs : Cloudiness (hydrolysis) or color change (yellow to brown). Discard if purity drops below 90% .

Applications in Drug Discovery

Q. How can this compound serve as an intermediate in synthesizing novel quinoline-based pharmacophores?

- Example pathway :

Amide coupling : React with piperazine derivatives (e.g., methyl 4-(piperazin-1-yl)benzoate) in DMF at 50°C to form acylpiperazines.

Biological activity : Resulting compounds exhibit kinase inhibition (e.g., EGFR) or antimicrobial properties.

- Case study : Analogous compounds (e.g., C3 in ) showed IC₅₀ values <1 µM against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.